![molecular formula C18H19F3N2O2 B2860854 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1421514-32-0](/img/structure/B2860854.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals . The trifluoromethyl group is also often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group and the introduction of the trifluoromethyl group. Trifluoromethylation is often achieved through radical trifluoromethylation .Scientific Research Applications
Antiviral Agents
This compound has been studied for its potential as an antiviral agent. The design and synthesis of related benzamide derivatives have shown promise in molecular modeling and in vitro antiviral screening. These compounds fulfill the pharmacophoric features of deubiquitinase (DUB) inhibitors, which play a crucial role in the life cycle of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The inhibition of DUB enzymes is a novel approach to developing effective antiviral agents.
Antibacterial Activity
Benzamide derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria and in preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . They have also demonstrated the ability to eradicate preformed biofilms, offering a potential new avenue for treating bacterial infections resistant to conventional antibiotics.
Mechanism of Action
Target of Action
It is suggested that the compound has a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Mode of Action
It is known to have antimicrobial properties, being effective growth inhibitors of antibiotic-resistant Gram-positive bacteria . The compound also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Biochemical Pathways
The compound’s interaction with its targets leads to a broad range of inhibitory effects on bacterial cell function
Result of Action
The compound has been found to be effective in eradicating preformed biofilms and is more effective than the control antibiotic vancomycin . It shows low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 . The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRMQIHDWOUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide |
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